

# dipyanone methadone comparative metabolism

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## Compound Focus: Dipyanone

CAS No.: 60996-94-3

Cat. No.: S13211319

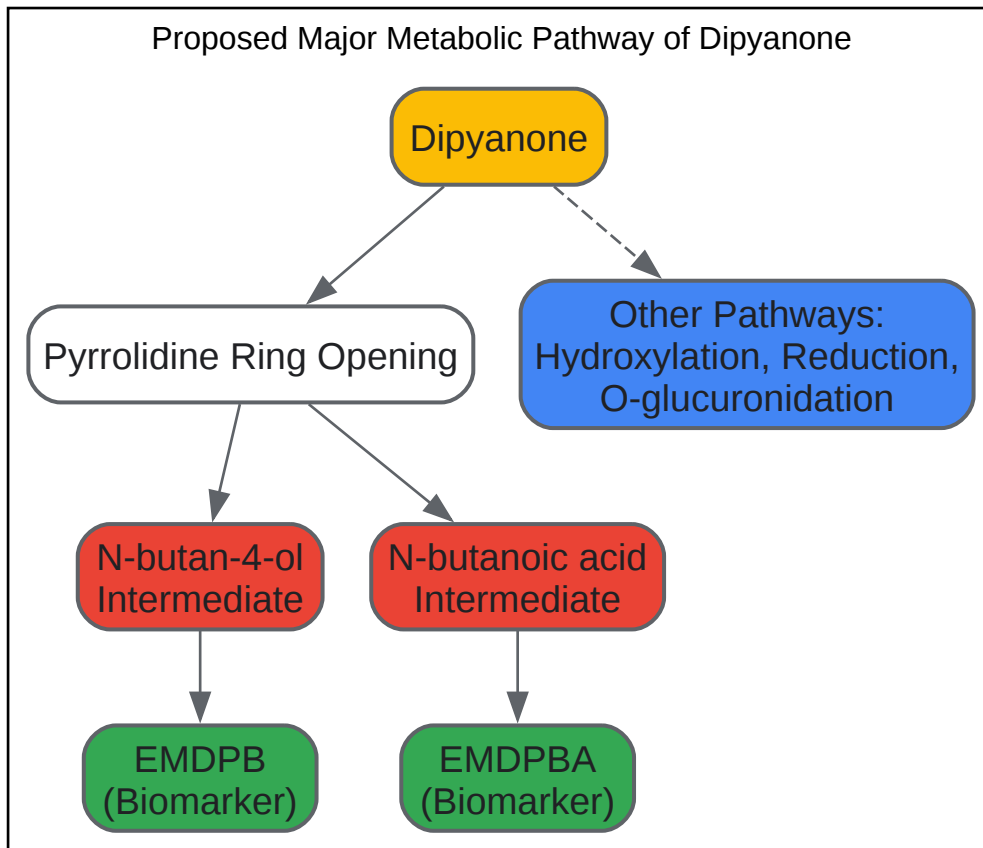
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## Metabolic Pathways of Dipyanone

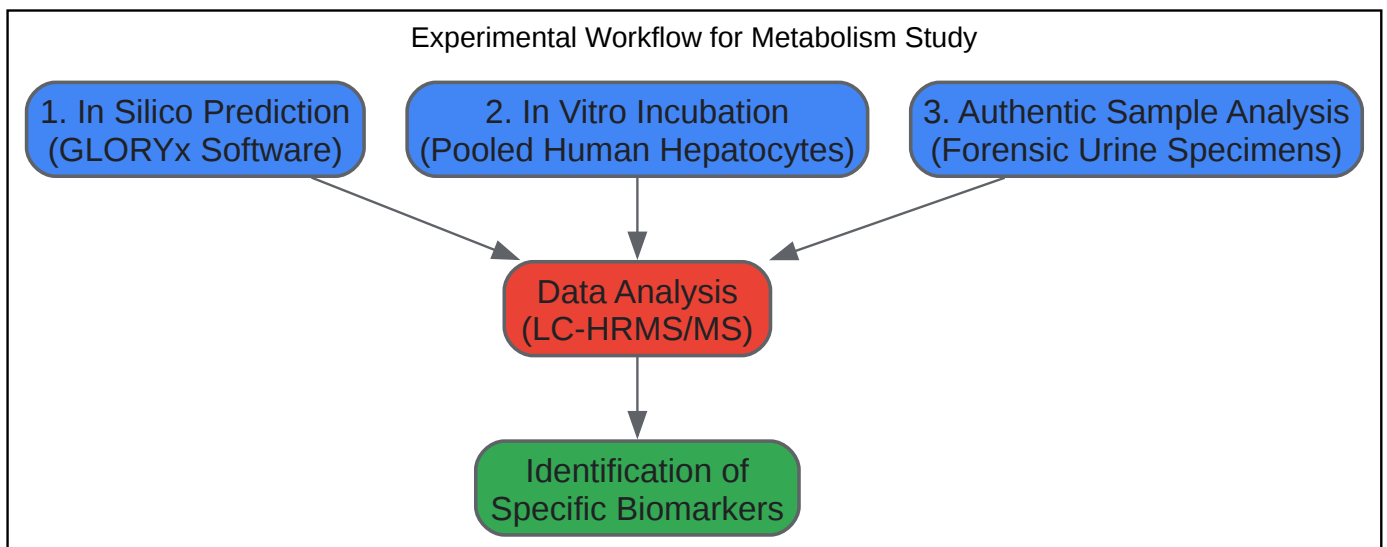
A 2025 study by Berardinelli et al. investigated the human metabolism of **dipyanone** using *in silico* predictions, *in vitro* human hepatocyte incubations, and analysis of authentic human urine specimens [1]. The research identified the following primary metabolic pathways:

The proposed major metabolic pathway for **dipyanone** involves a complex transformation initiated by the opening of the pyrrolidine ring, leading to the formation of **4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB)** and **4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA)** [1]. The study proposes these two compounds as specific biomarker metabolites for confirming **dipyanone** consumption.

For a visual summary of this metabolic pathway and the experimental workflow used to identify it, see the diagrams below.



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## Pharmacological Profile and Receptor Activation

The same 2025 study also characterized **dipyanone**'s activation of human opioid receptors using a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay [1]. The following table summarizes the quantitative results.

Opioid Receptor	EC <sub>50</sub> (nM)	E <sub>max</sub> (% compared to reference agonist)	Reference Agonist
μ-opioid receptor (MOR)	96.8 nM	106%	Fentanyl
δ-opioid receptor (DOR)	1067 nM	56%	SNC-80
κ-opioid receptor (KOR)	380.4 nM	13%	U-50488

Table: **Dipyanone**'s half-maximal effective concentration (EC<sub>50</sub>) and maximum effect (E<sub>max</sub>) at different opioid receptors [1].

An earlier study using a β-arrestin 2 recruitment assay reported a **dipyanone MOR EC<sub>50</sub> of 39.9 nM with an E<sub>max</sub> of 155%** compared to hydromorphone, noting it was roughly equipotent to methadone (EC<sub>50</sub> = 50.3 nM) [2] [3]. This variance highlights how pharmacological parameters can differ based on the experimental assay used.

## Detailed Experimental Methodology

For research reproducibility, here are the key experimental protocols from the 2025 study [1]:

- **In Silico Metabolite Prediction:** The molecular structure of **dipyanone** was encoded as a SMILES string and processed using the open-access software **GLORYx**. Predictions were run for both phase I and phase II metabolites, and metabolites with a prediction score of ≥25% were selected for further analysis. A second-generation prediction was also performed on these results.

- **In Vitro Hepatocyte Incubations:** Cryopreserved pooled human hepatocytes from ten donors were used. The cell suspension ( $2 \times 10^6$  cells/mL) was incubated with 20  $\mu\text{mol/L}$  of **dipyanone** in supplemented William's Medium E for 3 hours at 37°C. The reaction was stopped with ice-cold acetonitrile, followed by centrifugation. Negative and positive controls (diclofenac) were run concurrently.
- **Analysis of Authentic Samples:** Biological samples (urine) from two **dipyanone**-positive forensic cases were analyzed to confirm the *in vitro* metabolic findings in a real-world context.
- **Pharmacological Profiling:** The activation of  $\mu$ -,  $\kappa$ -, and  $\delta$ -opioid receptors was evaluated using a **homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay**. Human MOR, DOR, and KOR membranes were used with a kit containing GTP Eu Cryptate reagent, GTP d2 antibody, and stimulation buffer.

## Contextual Comparison and Clinical Relevance

While a direct experimental comparison is not available from the search, some contextual points can be made:

- **Metabolic Pathway:** The primary metabolism of **dipyanone**, involving **pyrrolidine ring opening and cyclization to form EMDPB/EMDPBA**, is distinct from the well-characterized N-demethylation and cyclization pathway of methadone, which leads to the major metabolite **EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine)**.
- **Pharmacological Effects:** Despite their structural differences, both **dipyanone** and methadone are potent  **$\mu$ -opioid receptor (MOR) agonists** [1] [4]. This action is responsible for their analgesic effects and, critically, their significant health risks, including **central nervous system and respiratory depression**, as well as a high potential for abuse and dependence [1].
- **Toxicological Relevance:** The emergence of **dipyanone** on the illicit drug market is a serious public health concern. It has been identified in **postmortem cases**, with blood concentrations reported from **370 ng/mL to 1400 ng/mL** [1] [3], underscoring its association with fatal overdoses.

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## References

1. Dipyanone, a new methadone-like synthetic opioid [pmc.ncbi.nlm.nih.gov]

2. Emerging Trends in Drugs, Addictions, and Health [sciencedirect.com]
3. Detection, Chemical Analysis, and Pharmacological ... [cfsre.org]
4. Dipyanone, a new methadone-like synthetic opioid [semanticscholar.org]

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